molecular formula C10H9BrN2 B2712272 6-Bromo-4-methylquinolin-3-amine CAS No. 1201646-50-5

6-Bromo-4-methylquinolin-3-amine

Cat. No. B2712272
M. Wt: 237.1
InChI Key: NKGDKJIYBYNMHR-UHFFFAOYSA-N
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Description

“6-Bromo-4-methylquinolin-3-amine” is a chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.10 . It is a derivative of quinoline, a heterocyclic aromatic compound .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “6-Bromo-4-methylquinolin-3-amine”, has been a subject of interest in the field of synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “6-Bromo-4-methylquinolin-3-amine” can be represented by the SMILES notation: CC1=CC=NC2=CC=C(Br)C=C12 . This indicates that the compound has a quinoline core structure with a bromine atom at the 6th position and a methyl group at the 4th position .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

"6-Bromo-4-methylquinolin-3-amine" is instrumental in the one-pot synthesis of dynamic benzoxazinones and corresponding quinazolinones with anticipated biological activity. These reactions involve transformations toward creating compounds expected to possess interesting biological properties (El-Hashash et al., 2016). Additionally, it has been used in the synthesis of 2,3-disubstituted-4(3H)-quinazolinones under solvent-free conditions and microwave irradiation, showcasing its versatility in facilitating complex chemical reactions (Mohammadi & Hossini, 2011).

Biological Activity and Material Science

It serves as a building block in the creation of probes for metal ion sensing, demonstrating remarkable differences in sensing properties for Al3+ and Zn2+ ions. This application underscores its role in developing chemosensors with potential environmental and biological utility (Hazra et al., 2018). Furthermore, derivatives of "6-Bromo-4-methylquinolin-3-amine" have shown potent apoptosis-inducing activities, marking their significance in anticancer research and the development of therapeutic agents with high blood-brain barrier penetration (Sirisoma et al., 2009).

Analytical and Pharmacological Applications

The compound is pivotal in the synthesis of quinazolinone derivatives known for their pharmacological importance, such as anti-inflammatory, analgesic, and antibacterial activities (Rajveer et al., 2010). It also finds application in the comprehensive profiling and quantitation of amine group-containing metabolites, highlighting its utility in analytical chemistry (Boughton et al., 2011).

Future Directions

The future directions for research on “6-Bromo-4-methylquinolin-3-amine” and other quinoline derivatives could involve the development of new synthetic methods, exploration of their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name

6-bromo-4-methylquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-8-4-7(11)2-3-10(8)13-5-9(6)12/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGDKJIYBYNMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-methylquinolin-3-amine

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